Cas no 1344375-15-0 (Pyrimidine, 4-chloro-6-methyl-5-(1-methylethyl)-2-(1-methylpropyl)-)

Pyrimidine, 4-chloro-6-methyl-5-(1-methylethyl)-2-(1-methylpropyl)- 化学的及び物理的性質

名前と識別子

-

- Pyrimidine, 4-chloro-6-methyl-5-(1-methylethyl)-2-(1-methylpropyl)-

-

- インチ: 1S/C12H19ClN2/c1-6-8(4)12-14-9(5)10(7(2)3)11(13)15-12/h7-8H,6H2,1-5H3

- InChIKey: SRXKRFWAMRPPIS-UHFFFAOYSA-N

- ほほえんだ: C1(C(C)CC)=NC(C)=C(C(C)C)C(Cl)=N1

Pyrimidine, 4-chloro-6-methyl-5-(1-methylethyl)-2-(1-methylpropyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-381513-0.25g |

2-(BUTAN-2-YL)-4-CHLORO-6-METHYL-5-(PROPAN-2-YL)PYRIMIDINE |

1344375-15-0 | 95% | 0.25g |

$196.0 | 2023-03-02 | |

| Enamine | EN300-381513-1.0g |

2-(BUTAN-2-YL)-4-CHLORO-6-METHYL-5-(PROPAN-2-YL)PYRIMIDINE |

1344375-15-0 | 95% | 1.0g |

$212.0 | 2023-03-02 | |

| Enamine | EN300-381513-0.1g |

2-(BUTAN-2-YL)-4-CHLORO-6-METHYL-5-(PROPAN-2-YL)PYRIMIDINE |

1344375-15-0 | 95% | 0.1g |

$187.0 | 2023-03-02 | |

| Enamine | EN300-381513-0.5g |

2-(BUTAN-2-YL)-4-CHLORO-6-METHYL-5-(PROPAN-2-YL)PYRIMIDINE |

1344375-15-0 | 95% | 0.5g |

$204.0 | 2023-03-02 | |

| Enamine | EN300-381513-5.0g |

2-(BUTAN-2-YL)-4-CHLORO-6-METHYL-5-(PROPAN-2-YL)PYRIMIDINE |

1344375-15-0 | 95% | 5.0g |

$618.0 | 2023-03-02 | |

| Enamine | EN300-381513-10.0g |

2-(BUTAN-2-YL)-4-CHLORO-6-METHYL-5-(PROPAN-2-YL)PYRIMIDINE |

1344375-15-0 | 95% | 10.0g |

$917.0 | 2023-03-02 | |

| Enamine | EN300-381513-2.5g |

2-(BUTAN-2-YL)-4-CHLORO-6-METHYL-5-(PROPAN-2-YL)PYRIMIDINE |

1344375-15-0 | 95% | 2.5g |

$418.0 | 2023-03-02 |

Pyrimidine, 4-chloro-6-methyl-5-(1-methylethyl)-2-(1-methylpropyl)- 関連文献

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

Pyrimidine, 4-chloro-6-methyl-5-(1-methylethyl)-2-(1-methylpropyl)-に関する追加情報

Pyrimidine, 4-chloro-6-methyl-5-(1-methylethyl)-2-(1-methylpropyl)- (CAS No. 1344375-15-0)

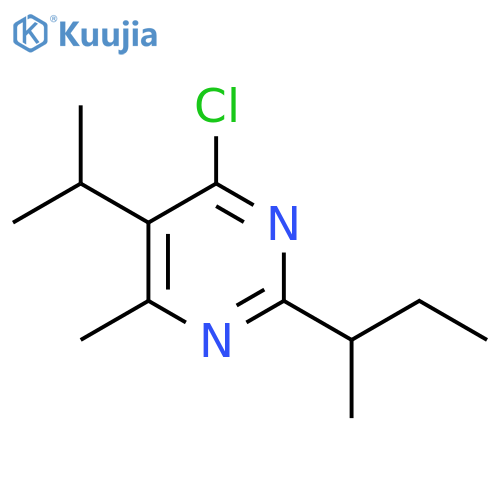

The compound Pyrimidine, 4-chloro-6-methyl-5-(1-methylethyl)-2-(1-methylpropyl)-, with CAS No. 1344375-15-0, is a highly specialized organic compound belonging to the pyrimidine family. This molecule is characterized by its unique structure, which includes a pyrimidine ring substituted with various alkyl groups and a chlorine atom. The pyrimidine core is a six-membered aromatic ring consisting of two nitrogen atoms at positions 1 and 3. The substituents attached to this ring include a chlorine atom at position 4, a methyl group at position 6, an isopropyl group (1-methylethyl) at position 5, and a tert-butyl group (1-methylpropyl) at position 2. These substituents contribute to the molecule's distinct chemical properties and reactivity.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through various methodologies. One of the most promising approaches involves the use of palladium-catalyzed cross-coupling reactions, which allow for the efficient construction of the pyrimidine ring and subsequent substitution patterns. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions and improve yield. These developments highlight the importance of this compound in both academic and industrial settings.

The pyrimidine framework is well-known for its versatility in medicinal chemistry. Pyrimidines are often used as scaffolds for drug design due to their ability to interact with biological targets such as kinases and nucleic acids. In the case of Pyrimidine, 4-chloro-6-methyl-5-(1-methylethyl)-2-(1-methylpropyl)-, its substituted groups provide additional functionality that can enhance binding affinity or selectivity. For instance, the chlorine atom at position 4 can act as an electron-withdrawing group, influencing the electronic properties of the molecule. Similarly, the bulky tert-butyl group at position 2 may contribute to steric effects that are critical in molecular recognition.

Recent studies have focused on evaluating the biological activity of this compound. In vitro assays have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic pathways. Additionally, preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption and stability profiles, making it a promising candidate for further preclinical development. These findings underscore the importance of understanding the relationship between chemical structure and biological activity in drug discovery.

In terms of applications, Pyrimidine, 4-chloro-6-methyl-5-(1-methylethyl)-2-(1-methylpropyl)- has shown potential in several fields beyond medicinal chemistry. For example, its unique electronic properties make it a candidate for use in organic electronics, particularly in light-emitting diodes (LEDs) and photovoltaic devices. Researchers have also explored its use as a precursor for advanced materials such as graphene analogs or metal-organic frameworks (MOFs). These applications highlight the versatility of pyrimidine derivatives in modern materials science.

The synthesis and characterization of Pyrimidine, 4-chloro-6-methyl-5-(1-methylethyl)-2-(1-methylpropyl)- have been extensively documented in recent scientific literature. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm its structure and purity. Computational methods, including density functional theory (DFT), have also been used to study its electronic properties and reactivity at a molecular level.

Looking ahead, ongoing research aims to further optimize the synthesis of this compound while exploring its potential applications in emerging fields such as nanotechnology and green chemistry. Its ability to serve as a versatile building block in organic synthesis makes it an invaluable tool for chemists across various disciplines.

1344375-15-0 (Pyrimidine, 4-chloro-6-methyl-5-(1-methylethyl)-2-(1-methylpropyl)-) 関連製品

- 2172034-39-6(N-{7,7-dimethyl-2-oxabicyclo3.2.0heptan-6-yl}-N-propylsulfamoyl chloride)

- 2097889-60-4(1-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-3-(propan-2-yl)urea)

- 1381933-68-1(5-BROMO-2-CYCLOPROPYLPYRIDIN-4-AMINE)

- 2680669-62-7(tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate)

- 851934-74-2(3-isopropylamino-propionic Acid Tert-butyl Ester)

- 2227683-77-2(2-(1RS,3SR)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentylacetic acid)

- 2613385-10-5(2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride)

- 1255099-58-1(2-(N-Boc-aminomethyl)-3-(4-fluorophenyl)propionic Acid)

- 871325-57-4(3-Bromo-2-fluoro-5-(trifluoromethyl)benzylamine)

- 2137554-76-6(4-bromo-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine)